4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-fluorophenyl)sulfanyl)-2-phenylpyrimidine

Description

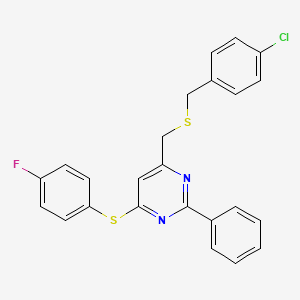

4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-fluorophenyl)sulfanyl)-2-phenylpyrimidine is a pyrimidine derivative featuring multiple sulfur-containing substituents. The core pyrimidine ring is substituted at positions 2, 4, and 6 with phenyl, (4-chlorobenzyl)sulfanylmethyl, and (4-fluorophenyl)sulfanyl groups, respectively. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological and material science applications, particularly due to the electronic and steric effects imparted by the sulfanyl (S–) groups and halogenated aryl rings . For example, compounds like 4-([(4-chlorobenzyl)sulfanyl]methyl)-6-[(4-chlorophenyl)sulfanyl]-2-phenylpyrimidine (CAS 338960-93-3, C₂₄H₁₈Cl₂N₂S₂, molar mass 469.45 g/mol) highlight the structural and electronic influence of halogenated sulfanyl groups .

Properties

IUPAC Name |

4-[(4-chlorophenyl)methylsulfanylmethyl]-6-(4-fluorophenyl)sulfanyl-2-phenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClFN2S2/c25-19-8-6-17(7-9-19)15-29-16-21-14-23(30-22-12-10-20(26)11-13-22)28-24(27-21)18-4-2-1-3-5-18/h1-14H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFQFGDVRRMMRKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC(=N2)SC3=CC=C(C=C3)F)CSCC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClFN2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-fluorophenyl)sulfanyl)-2-phenylpyrimidine is a member of the pyrimidine class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity associated with this compound, including its potential as an antibacterial agent, enzyme inhibitor, and its role in cancer therapy.

Chemical Structure

The structure of the compound can be described as follows:

- Core Structure : Pyrimidine ring

- Substituents :

- 4-Chlorobenzyl sulfanyl group

- 4-Fluorophenyl sulfanyl group

- Phenyl group

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Antibacterial Activity : Compounds containing sulfanyl groups have shown promising results against various bacterial strains.

- Enzyme Inhibition : Many pyrimidine derivatives are known to inhibit key enzymes such as acetylcholinesterase and urease.

- Anticancer Properties : Some derivatives have been investigated for their cytotoxic effects on cancer cell lines.

Antibacterial Activity

A study highlighted that compounds with similar sulfanyl modifications demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The effectiveness was measured using Minimum Inhibitory Concentration (MIC) values, showcasing the potential of these compounds in treating bacterial infections .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Salmonella typhi | 15 |

| Compound B | Bacillus subtilis | 20 |

| Compound C | E. coli | 50 |

Enzyme Inhibition Studies

Enzyme inhibition studies have revealed that this class of compounds can effectively inhibit urease and acetylcholinesterase:

- Urease Inhibition : The synthesized compounds showed significant urease inhibitory activity with IC50 values ranging from 1.13 to 6.28 µM, indicating their potential as therapeutic agents for conditions like kidney stones .

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Compound A | 2.14 ± 0.003 | Urease |

| Compound B | 1.21 ± 0.005 | Urease |

| Compound C | 6.28 ± 0.003 | Urease |

Anticancer Activity

The anticancer potential of similar pyrimidine derivatives has been explored in various studies. For instance, certain derivatives have shown cytotoxic effects on human cancer cell lines, indicating their potential use in chemotherapy .

Case Studies

- Case Study on Antiviral Activity : A related compound demonstrated antiviral properties against the tobacco mosaic virus, suggesting that modifications in the sulfanyl groups could enhance antiviral efficacy .

- Case Study on Enzyme Interaction : Fluorescence quenching studies indicated strong binding interactions between synthesized compounds and bovine serum albumin (BSA), which is crucial for understanding pharmacokinetics and bioavailability .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Key Structural Features of Selected Pyrimidine Derivatives

Key Observations :

- Sulfur Functionality : The dual sulfanyl groups (–S–) in the target compound may promote π-stacking or hydrogen bonding, as seen in related pyrimidines where C–H···S interactions stabilize crystal packing . In contrast, sulfonyl (–SO₂–) or sulfonamide groups (e.g., ) introduce stronger polarity and hydrogen-bonding capacity.

- Steric Effects : Bulky substituents like 2-methylpropyl in or isopropyl in influence molecular conformation. The target compound’s (4-chlorobenzyl)sulfanylmethyl group likely adopts a similar orthogonal orientation to the pyrimidine ring, as evidenced by dihedral angles of 78.13°–92.3° in analogs .

Key Observations :

- The target compound’s synthesis likely parallels 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)pyrimidine-5-carbonitrile , where thiols react with chloropyrimidine precursors under basic conditions (e.g., pyridine) .

- Sulfonamide derivatives (e.g., ) require sulfonyl chlorides and amines, often with triethylamine as a base, yielding moderate to high efficiencies .

Key Observations :

- Lipophilicity : The target compound’s dual sulfanyl and halogenated aryl groups likely increase logP compared to sulfonamide derivatives, favoring membrane permeability but reducing aqueous solubility .

- Thermal Stability : High decomposition temperatures (>250°C) are common in halogenated pyrimidines due to strong C–Cl/F bonds and aromatic stability .

- Biological Targets : Sulfanylpyrimidines often target DNA-associated enzymes (e.g., thymidylate synthase), while sulfonamides are more prevalent in kinase or protease inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.